molecular formula C19H21NOS B2584401 2-Phenyl-1-(7-phenyl-1,4-thiazepan-4-yl)ethanone CAS No. 1797347-59-1

2-Phenyl-1-(7-phenyl-1,4-thiazepan-4-yl)ethanone

Cat. No. B2584401
CAS RN: 1797347-59-1
M. Wt: 311.44
InChI Key: SXJIVVPIJSMHGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenyl-1-(7-phenyl-1,4-thiazepan-4-yl)ethanone, also known as Thioflavin T, is a chemical compound that belongs to the class of thiazepine dyes. It is commonly used in scientific research as a fluorescent probe for amyloid fibrils, which are protein aggregates that are associated with several neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Thioflavin T has been widely used to study the mechanisms of amyloid formation and to develop potential therapeutics for these diseases.

Scientific Research Applications

Anticandidal and Antimicrobial Activity

  • Derivatives of the compound have been explored for their potential in treating fungal infections. Tetrazole derivatives, including those related to 2-Phenyl-1-(7-phenyl-1,4-thiazepan-4-yl)ethanone, have demonstrated potent anticandidal properties with minimal cytotoxic effects, indicating their potential as safer antifungal agents (Kaplancıklı et al., 2014). Moreover, compounds derived from similar structures have shown excellent antibacterial activity, highlighting the versatility of these molecules in combating various microbial threats (Abdel-Wahab et al., 2011).

Antitumor Activities

  • Recent studies have unveiled the anticancer potential of thiazolyl(hydrazonoethyl)thiazoles derived from structurally related ethanones, exhibiting promising antitumor activities against breast cancer cell lines. Such findings suggest the utility of 2-Phenyl-1-(7-phenyl-1,4-thiazepan-4-yl)ethanone derivatives in developing novel anticancer agents (Mahmoud et al., 2021).

Cholinesterase Inhibitors

  • The synthesis of tetrazole derivatives from compounds related to 2-Phenyl-1-(7-phenyl-1,4-thiazepan-4-yl)ethanone has been investigated for anticholinesterase activities, which are crucial in treating neurodegenerative diseases such as Alzheimer's. Some derivatives have shown significant inhibitory effects on acetylcholinesterase (AChE), demonstrating the potential of these compounds in neurodegenerative disease management (Mohsen et al., 2014).

Novel Antimicrobial Agents

  • N-Phenylacetamide derivatives, including those structurally akin to 2-Phenyl-1-(7-phenyl-1,4-thiazepan-4-yl)ethanone, have been synthesized and characterized for their antimicrobial properties. These compounds have exhibited significant inhibitory effects against a variety of bacterial and fungal strains, suggesting their potential as novel antimicrobial agents (Bochao et al., 2017).

properties

IUPAC Name

2-phenyl-1-(7-phenyl-1,4-thiazepan-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NOS/c21-19(15-16-7-3-1-4-8-16)20-12-11-18(22-14-13-20)17-9-5-2-6-10-17/h1-10,18H,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXJIVVPIJSMHGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2)C(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenyl-1-(7-phenyl-1,4-thiazepan-4-yl)ethanone

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